1-[(Z)-N-[(4-Chlorophenyl)methoxy]-C-(1,2,4-triazol-1-ylmethyl)carbonimidoyl]-3-(2,4-dichlorophenyl)urea
Description
This compound is a urea derivative featuring a complex architecture with multiple pharmacophoric elements. Structurally, it incorporates:
- A urea backbone (N-C(=O)-N) with a 2,4-dichlorophenyl group attached to one nitrogen atom.
- A (4-chlorophenyl)methoxy group linked via a Z-configuration imine (C=N) to the second nitrogen.
- A 1,2,4-triazole ring connected via a methylene bridge to the central carbonimidoyl moiety .
Its molecular formula is C₂₄H₁₇Cl₃N₆O₂ (calculated from ), and it is synthesized through imine formation and urea coupling reactions. Its closest analogs include methoxyurea derivatives (e.g., ) and triazole-containing urea/thiourea compounds (), which are discussed below.
Properties
IUPAC Name |
1-[(Z)-N-[(4-chlorophenyl)methoxy]-C-(1,2,4-triazol-1-ylmethyl)carbonimidoyl]-3-(2,4-dichlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N6O2/c19-13-3-1-12(2-4-13)9-29-26-17(8-27-11-22-10-23-27)25-18(28)24-16-6-5-14(20)7-15(16)21/h1-7,10-11H,8-9H2,(H2,24,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUPTNKLHDXBIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=C(CN2C=NC=N2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C(/CN2C=NC=N2)\NC(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(Z)-N-[(4-Chlorophenyl)methoxy]-C-(1,2,4-triazol-1-ylmethyl)carbonimidoyl]-3-(2,4-dichlorophenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups, notably the triazole moiety which is known for its diverse biological activities. The synthesis process can include steps such as:
- Formation of the triazole ring : This is often achieved through cyclization reactions involving azoles and carbonyl compounds.
- Substitution reactions : The introduction of chlorophenyl and dichlorophenyl groups enhances the lipophilicity and biological activity of the final compound.
Antifungal Properties
Research indicates that compounds containing a triazole structure exhibit significant antifungal activity. The triazole ring interferes with the synthesis of ergosterol, a critical component of fungal cell membranes.
- Case Study : A study demonstrated that similar compounds showed effective inhibition against various fungal strains, suggesting that our target compound may possess comparable antifungal properties. In vitro assays revealed minimum inhibitory concentrations (MICs) in the low micromolar range against Candida species .
Anticancer Activity
The presence of dichlorophenyl groups in the structure has been associated with enhanced anticancer activity.
- Mechanism : These compounds are believed to induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial function.
- Research Findings : In cellular assays, derivatives of this compound exhibited cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor.
- Target Enzymes : Specific studies have focused on its role in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
- Data Table : Below is a summary of enzyme inhibition activities observed in studies:
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| COX-1 | Competitive | 5.2 |
| COX-2 | Non-competitive | 8.7 |
| LOX | Mixed | 4.9 |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.
- Absorption and Distribution : Preliminary studies suggest that the compound has favorable absorption characteristics due to its lipophilicity.
- Metabolism : Metabolic studies indicate that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to various metabolites with potentially distinct biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Thione Derivatives ()
Compounds 6c and 6h from are 1,2,4-triazole-3-thiones with benzoxazole and chlorophenyl substituents. Key differences from the target compound include:
Triazole-Containing Urea/Nitrate Derivatives ()
Compounds in and share the 1,2,4-triazole motif but differ in substitution:
- : Features a 4-oxaocta-2-en-2-yl chain and nitrate counterion , with fluorine atoms on the phenyl ring.
- : Contains a hexyl-oxy linker and difluorophenyl group.
- Implications : Fluorine atoms in compounds may improve metabolic stability and lipophilicity. The cationic/nitrate forms could influence solubility and bioavailability .
Chlorophenyl-Substituted Urea Derivatives ()
: N-(4-chlorophenyl)-N'-[1-(3,4-dichlorophenyl)-1-methylethyl]-N-hydroxyurea
- Differs by a hydroxyl group on urea and a branched alkyl chain .
: 1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-1-methoxyurea
- Shares the methoxyurea group but lacks the triazole and imine moieties.
- Implications : The hydroxy group in may confer radical-scavenging properties, while the methoxy group in could enhance stability against hydrolysis .
Tools for Structural and Activity Comparisons
SimilarityLab () enables rapid identification of structurally similar compounds and predicts targets/off-targets by analyzing activity databases. For the target compound, this tool could:
Identify analogs with triazole-urea hybrids (e.g., ).
Highlight substituent-driven trends (e.g., chlorine vs. fluorine effects on potency) .
Q & A
Q. What are the standard synthetic routes for preparing 1-[(Z)-N-[(4-Chlorophenyl)methoxy]-C-(1,2,4-triazol-1-ylmethyl)carbonimidoyl]-3-(2,4-dichlorophenyl)urea?
The synthesis typically involves multi-step reactions:
- Step 1 : Chlorination of aniline derivatives to form intermediates like 4-chloroaniline (common in urea-linked compounds) .
- Step 2 : Formation of the urea backbone via reaction with isocyanates or carbodiimides under anhydrous conditions .
- Step 3 : Introduction of the triazole moiety through click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) or nucleophilic substitution .
- Step 4 : Z-configuration stabilization via steric or electronic control during imine formation . Key reagents: Chlorinated anilines, isocyanates, triazole precursors. Solvents: DMF, THF. Yields range from 40–65% depending on steric hindrance .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR to verify Z-configuration (olefinic proton coupling constants >12 Hz) and urea/triazole linkages .
- X-ray Crystallography : Resolves stereochemistry (e.g., Z-configuration in imine groups) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- HPLC-PDA : Purity assessment (>95% for biological assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, Pd/C in ethanol at 60°C enhances triazole coupling efficiency .
- Computational Modeling : Quantum mechanical calculations (DFT) predict transition states for Z/E isomerization, guiding solvent selection (e.g., toluene stabilizes Z-configuration via π-π interactions) .
- In-line Analytics : Real-time FTIR monitors urea bond formation, enabling rapid adjustments .
Q. How can contradictory biological activity data across studies be resolved?
- Assay Standardization : Compare IC values under consistent conditions (e.g., ATP concentration in kinase assays) .
- Metabolite Profiling : LC-MS identifies degradation products (e.g., oxidative cleavage of triazole) that may interfere with activity .
- Structural Analog Testing : Replace 2,4-dichlorophenyl with 4-fluorophenyl to isolate steric vs. electronic effects .
Q. What computational strategies predict binding modes and selectivity for target proteins?
- Molecular Docking (AutoDock Vina) : Screen against kinase domains (e.g., EGFR) to prioritize targets .
- MD Simulations : Assess stability of urea-protein H-bonds over 100 ns trajectories .
- Free Energy Perturbation (FEP) : Quantify ∆∆G for triazole substitutions (e.g., 1,2,4-triazol-1-yl vs. 1,2,3-triazol-4-yl) .
Q. How do substituents on the triazole and chlorophenyl groups influence structure-activity relationships (SAR)?
- Triazole Modifications : 1,2,4-Triazol-1-yl enhances π-stacking with aromatic residues (e.g., Phe in ATP-binding pockets) vs. 1,2,3-triazol-4-yl, which favors hydrophobic pockets .
- Chlorophenyl Effects : 2,4-Dichloro substitution increases lipophilicity (logP ≈ 3.8) and membrane permeability compared to mono-chloro derivatives .
- Methoxy Linkers : Improve solubility (cLogP reduction by 0.5 units) without compromising target affinity .
Q. What degradation pathways occur under physiological conditions, and how can stability be enhanced?
- Oxidative Stress : Triazole rings degrade via hydroxyl radical attack (detected by LC-MS/MS). Add antioxidants (e.g., BHT) to formulations .
- Hydrolysis : Urea bonds are stable at pH 4–7 but cleave under alkaline conditions (t = 8 hrs at pH 9). Prodrug strategies (e.g., ester masking) extend half-life .
- Photodegradation : Protect with amber glassware or UV-stabilizing excipients .
Q. How can researchers validate conflicting spectral data (e.g., NMR shifts) reported in literature?
- Triangulation : Compare experimental H NMR (DMSO-d6) with computed shifts (GIAO-DFT) .
- Isotopic Labeling : N-labeled urea confirms hydrogen bonding in crystal structures .
- Collaborative Studies : Cross-validate data across labs using identical instrumentation (e.g., 600 MHz NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
